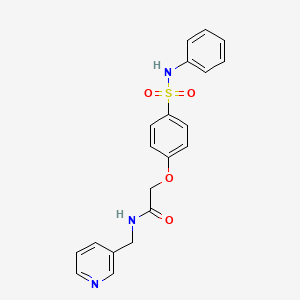
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and is a selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2).
作用机制
The mechanism of action of PSB-0739 involves its selective antagonism of the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor. This receptor is known to be involved in various physiological processes such as immune cell trafficking, vascular development, and cancer progression. The inhibition of this receptor by PSB-0739 leads to the suppression of these processes, which can have significant therapeutic implications.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the migration and invasion of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the migration of immune cells to the site of inflammation. These effects make PSB-0739 a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
PSB-0739 has several advantages for lab experiments. It is a highly selective antagonist of the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its synthetic route is well-established, which makes it readily available for research purposes. However, one of the limitations of PSB-0739 is its poor solubility in water, which can limit its application in certain experiments.
未来方向
PSB-0739 has several potential future directions. One of the most promising directions is in the development of cancer therapeutics. Studies have shown that PSB-0739 can inhibit the growth and metastasis of cancer cells, and its further development can lead to the development of novel cancer therapies. Additionally, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Further research is needed to explore the full potential of PSB-0739 in these fields.
Conclusion:
In conclusion, PSB-0739 is a promising chemical compound with potential applications in various fields. Its selective antagonism of the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, its potential applications in cancer research and the treatment of inflammatory diseases make it a promising candidate for the development of novel therapeutics. Further research is needed to explore the full potential of PSB-0739 in these fields.
合成方法
The synthesis of PSB-0739 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method can be found in the literature, but in brief, it involves the reaction of 2-bromoanisole with sodium hydride to form an anisyl anion. This anion then undergoes a substitution reaction with 4-nitrobenzenesulfonyl chloride to form the intermediate product. This intermediate is then reacted with pyridine-3-carbaldehyde to form the final product, PSB-0739.
科学研究应用
PSB-0739 has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that PSB-0739 can inhibit the growth and metastasis of cancer cells by targeting the 2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-3-ylmethyl)acetamide receptor. This receptor is known to play a crucial role in cancer progression, and its inhibition can lead to the suppression of cancer growth.
属性
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-14-16-5-4-12-21-13-16)15-27-18-8-10-19(11-9-18)28(25,26)23-17-6-2-1-3-7-17/h1-13,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYCFHXGNBZVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

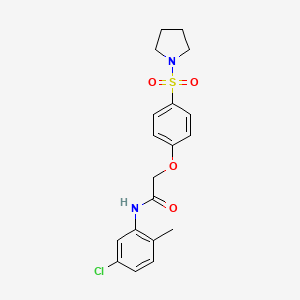
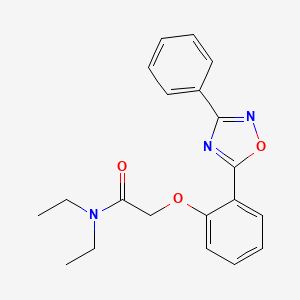

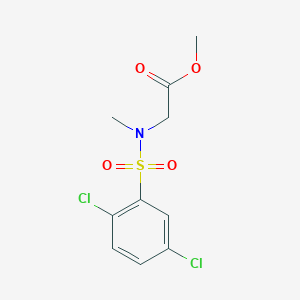
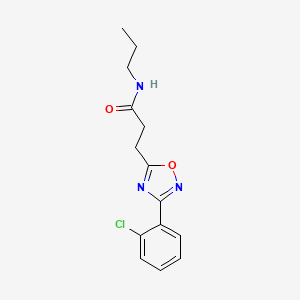

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)

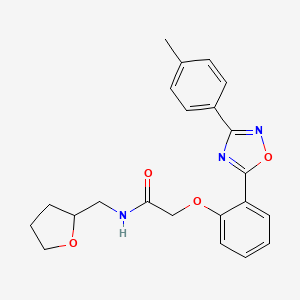

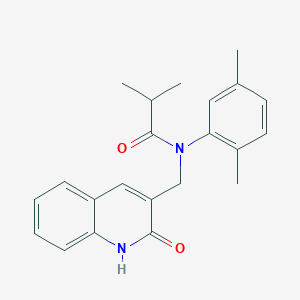

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7686866.png)
